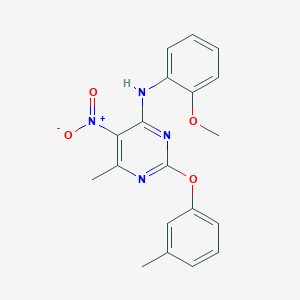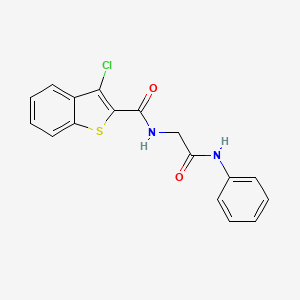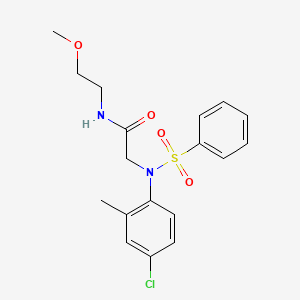![molecular formula C16H15ClF2N2OS B5198534 N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea, also known as DPC 333, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thioureas, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
作用機序
The exact mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are involved in the inflammatory response and pain sensation. By inhibiting COX, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 reduces the production of these molecules, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has been shown to have a good safety profile in animal studies. It does not cause significant toxicity or adverse effects at therapeutic doses. In addition to its anti-inflammatory and analgesic effects, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has also been found to have antioxidant and neuroprotective activities. It has been shown to reduce oxidative stress and protect against neuronal damage in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is its high potency and selectivity towards COX inhibition. This makes it a valuable tool for studying the role of COX in various biological processes. However, one limitation of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies. Another limitation is the lack of clinical studies on its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333. One potential area of study is its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-tumor agent, which could be explored further in pre-clinical studies. Additionally, further studies could be conducted to investigate the mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 and its potential interactions with other molecules in the body.
Conclusion
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 is a promising compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and antitumor activities make it a valuable tool for scientific research. Despite its limitations, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has several advantages that make it a valuable compound for studying the role of COX in biological processes. Further research is needed to fully understand the potential of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 as a therapeutic agent and to explore its potential applications in medicine.
合成法
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 involves the reaction of 4-chloro-2,6-difluoroanisole with 2-phenylethylamine and potassium thiocyanate. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The yield of the synthesis process is around 60-70%, and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has been studied for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, analgesic, and antitumor activities. In animal studies, N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea 333 has shown promising results in reducing pain and inflammation in various models of acute and chronic pain. It has also exhibited antitumor activity in several cancer cell lines.
特性
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c17-16(18,19)22-14-8-6-13(7-9-14)21-15(23)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVQSSRLUVDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)
![N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5198480.png)
![8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5198484.png)
![2,4-dichloro-6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenol](/img/structure/B5198491.png)

![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)


![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5198535.png)
![N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5198540.png)
![2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B5198546.png)
![N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5198556.png)
